
1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is a synthetic organic compound widely used in chemical research and pharmaceutical development. It features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a phenyl group, making it a versatile intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts alkylation reaction, where benzene or a substituted benzene reacts with a piperidine derivative in the presence of a Lewis acid catalyst.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step protects the amine functionality of the piperidine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The piperidine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products:
Oxidation: Phenyl ketones, carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Free amines, substituted piperidines.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands, where the compound serves as a building block for bioactive molecules.
Medicine: As a precursor in the synthesis of potential therapeutic agents, including analgesics and anti-inflammatory drugs.
Industry: In the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. In medicinal chemistry, it often acts as a prodrug, where the Boc group is cleaved in vivo to release the active amine. This active amine can then interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid
- 1-(Tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid
- 1-(Tert-butoxycarbonyl)-2-phenylpiperidine-2-carboxylic acid
Comparison: 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is unique due to the position of the phenyl group on the piperidine ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in drug development and chemical research.
Biological Activity
1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a piperidine ring substituted with a tert-butoxycarbonyl group and a phenyl group. This configuration is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C15H19NO3 |
Molecular Weight | 263.32 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows for effective binding through hydrogen bonding and hydrophobic interactions, which can modulate enzymatic activity or receptor signaling pathways.
Anticancer Activity
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit anticancer properties . For instance, a study demonstrated that related compounds induced apoptosis in cancer cell lines, suggesting potential applications in cancer therapy . The three-dimensional structure of these compounds enhances their binding affinity to target proteins involved in tumor progression.
Neuropharmacological Effects
Research has shown that piperidine derivatives can influence neurotransmitter systems. Specifically, compounds similar to this compound have been studied for their effects on cholinergic receptors, which are crucial in cognitive processes and neurodegenerative diseases . The modulation of these receptors may provide therapeutic avenues for conditions like Alzheimer’s disease.
Study on Antitumor Activity
A notable study investigated the antitumor effects of piperidine derivatives, including this compound. The results showed that these compounds significantly inhibited cell proliferation in various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Neuroprotective Properties
Another research focused on the neuroprotective effects of similar piperidine compounds against oxidative stress-induced neuronal damage. The findings suggested that these compounds could enhance cell viability and reduce apoptosis in neuronal cultures exposed to harmful agents .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-13(12-8-5-4-6-9-12)10-7-11-14(18)15(19)20/h4-6,8-9,13-14H,7,10-11H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJFWVCMROGUPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCCC1C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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